ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the thiophene ring: The thiophene ring can be constructed using a variety of methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Coupling reactions: The benzo[d][1,3]dioxole and thiophene moieties are then coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.
Introduction of the sulfonamide group: This step involves the reaction of the intermediate with N,N-diethylsulfamoyl chloride under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: N-bromosuccinimide in carbon tetrachloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with unique electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form strong hydrogen bonds with active site residues, while the benzo[d][1,3]dioxole and thiophene moieties can engage in π-π stacking interactions with aromatic residues. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate
- Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylcarbamoyl)benzamido)-4-methylthiophene-3-carboxylate
Uniqueness
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity The presence of the benzo[d][1,3]dioxole moiety enhances its ability to participate in π-π stacking interactions, while the sulfonamide group provides strong hydrogen bonding capabilities
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(diethylsulfamoyl)benzoyl]amino]-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O7S2/c1-5-29(6-2)38(32,33)20-11-9-19(10-12-20)25(30)28-26-24(27(31)34-7-3)17(4)23(37-26)15-18-8-13-21-22(14-18)36-16-35-21/h8-14H,5-7,15-16H2,1-4H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJRZSLDPIPXGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)CC3=CC4=C(C=C3)OCO4)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.